molecular formula C13H13NOS B2823326 N-[1-(1-Benzothiophen-3-yl)ethyl]prop-2-enamide CAS No. 2361638-02-8

N-[1-(1-Benzothiophen-3-yl)ethyl]prop-2-enamide

Cat. No.: B2823326
CAS No.: 2361638-02-8
M. Wt: 231.31
InChI Key: JVWKXMLKQMVTLI-UHFFFAOYSA-N
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Description

N-[1-(1-Benzothiophen-3-yl)ethyl]prop-2-enamide is a synthetic compound that belongs to the class of benzothiophene derivatives. Benzothiophene is a heterocyclic compound containing a sulfur atom and a benzene ring. Compounds containing the benzothiophene nucleus have been found to exhibit a wide range of biological activities, making them of significant interest in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-Benzothiophen-3-yl)ethyl]prop-2-enamide typically involves the formation of the benzothiophene core followed by functionalization at specific positions. One common method involves the intramolecular cyclization of o-alkynylthiophenols, followed by the addition of isocyanates . Another method includes the Ullmann cross-coupling reaction of o-bromoarylthioacetamides with copper catalysts .

Industrial Production Methods

Industrial production methods for benzothiophene derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow reactions and the use of automated synthesis equipment to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-Benzothiophen-3-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiophene ring .

Scientific Research Applications

N-[1-(1-Benzothiophen-3-yl)ethyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1-Benzothiophen-3-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1-Benzothiophen-3-yl)ethyl]prop-2-enamide is unique due to its specific functional groups and the positions at which they are attached to the benzothiophene core.

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS/c1-3-13(15)14-9(2)11-8-16-12-7-5-4-6-10(11)12/h3-9H,1H2,2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWKXMLKQMVTLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSC2=CC=CC=C21)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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